(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a p-tolyl group
Mechanism of Action
Target of Action
The compound, also known as (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the broad range of pharmacological activities associated with benzimidazole derivatives, it can be inferred that the compound’s action results in a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with piperazine under controlled conditions. The final step involves the introduction of the p-tolyl group through a coupling reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under stringent quality control measures. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool in drug discovery and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure suggests that it could interact with various biological targets, making it a candidate for further investigation in the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for its incorporation into polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a p-tolyl group.
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(methyl)methanone: Contains a methyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone distinguishes it from its analogs. This group can influence the compound’s solubility, stability, and overall biological activity, making it unique in its class.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-6-8-16(9-7-15)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJNFCJBMSFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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